Cas no 2680845-08-1 (tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate)
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28297326
- tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate
- 2680845-08-1
-
- Inchi: 1S/C13H13BrFN3O2/c1-13(2,3)20-12(19)18-11-8-4-7(14)5-9(15)10(8)16-6-17-11/h4-6H,1-3H3,(H,16,17,18,19)
- InChI Key: YJZYDJNYZXBKPE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)C(=NC=N2)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 341.01752g/mol
- Monoisotopic Mass: 341.01752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 64.1Ų
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28297326-1g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 1g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-28297326-5g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 5g |
$1945.0 | 2023-09-07 | ||
| Enamine | EN300-28297326-10g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 10g |
$2884.0 | 2023-09-07 | ||
| Enamine | EN300-28297326-0.05g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28297326-0.1g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28297326-0.25g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28297326-0.5g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28297326-1.0g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28297326-2.5g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28297326-5.0g |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate |
2680845-08-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate
Comprehensive Overview of tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate (CAS No. 2680845-08-1)
The compound tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate (CAS No. 2680845-08-1) is a highly specialized quinazoline derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique bromo-fluoro substitution pattern, serves as a critical intermediate in the synthesis of various bioactive compounds. Its structural features, including the tert-butyl carbamate group, make it a versatile building block for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
In recent years, the demand for fluorinated quinazoline derivatives has surged due to their enhanced metabolic stability and bioavailability. Researchers are increasingly exploring the potential of 6-bromo-8-fluoroquinazolin-4-amine scaffolds in oncology and immunology. The presence of both bromine and fluorine atoms in this compound allows for further functionalization, enabling the creation of diverse libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design, where small molecules like tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate play a pivotal role.
From a synthetic chemistry perspective, the carbamate protection strategy employed in this compound offers advantages in multi-step reactions. The tert-butyloxycarbonyl (Boc) group is widely recognized for its stability under basic conditions and ease of removal under acidic conditions, making it a preferred choice for amine protection. This property is particularly valuable in the synthesis of complex heterocycles, where selective deprotection is often required. The compound’s CAS No. 2680845-08-1 is frequently searched in chemical databases, reflecting its importance in academic and industrial research.
The application of tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate extends beyond traditional small-molecule drugs. With the rise of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies, this compound’s scaffold is being investigated as a potential linker or warhead component. Its ability to interact with specific protein domains makes it a candidate for designing next-generation therapeutics. Additionally, the fluoroquinazoline core is being studied for its potential in antibacterial and antiviral applications, addressing global health challenges such as antimicrobial resistance.
Quality control and analytical characterization of CAS No. 2680845-08-1 are critical for ensuring reproducibility in research. Advanced techniques such as HPLC, LC-MS, and NMR spectroscopy are commonly employed to verify the purity and structure of this compound. Researchers often search for synthetic protocols and spectral data to streamline their workflows, highlighting the need for comprehensive documentation in peer-reviewed literature. The compound’s storage conditions and solubility profiles are also frequently queried, underscoring its practical significance in laboratory settings.
In the context of green chemistry, efforts are underway to optimize the synthesis of tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate using catalytic methods and environmentally friendly solvents. This aligns with the broader pharmaceutical industry’s shift toward sustainable practices. The compound’s scalability and cost-effectiveness are key considerations for industrial applications, where process intensification and waste reduction are prioritized.
Looking ahead, the exploration of tert-butyl N-(6-bromo-8-fluoroquinazolin-4-yl)carbamate in combination therapies and personalized medicine is an exciting frontier. Its modular structure allows for integration into drug conjugates and biologics, expanding its utility in modern therapeutics. As the scientific community continues to unravel the potential of quinazoline-based compounds, this molecule remains a cornerstone in the quest for innovative treatments.
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